molecular formula C16H12N2O2S B15314361 3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 1246548-88-8

3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B15314361
CAS No.: 1246548-88-8
M. Wt: 296.3 g/mol
InChI Key: ZDNGPAXXVMIUCE-UHFFFAOYSA-N
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Description

3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a hydroxy group and a thiazole ring. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.

    Coupling with Benzamide: The thiazole derivative is then coupled with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-phenylthiazole: Lacks the hydroxy and benzamide groups, making it less versatile in biological applications.

    4-phenyl-1,3-thiazole-2-amine: Contains an amine group instead of a benzamide, which alters its reactivity and biological activity.

    3-hydroxybenzamide: Lacks the thiazole ring, reducing its potential for diverse interactions with biological targets.

Uniqueness

3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the hydroxybenzamide and thiazole moieties, which confer a combination of properties that can be exploited in various scientific and industrial applications. The hydroxy group enhances its solubility and reactivity, while the thiazole ring provides a platform for diverse biological interactions.

This compound’s unique structure and properties make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

1246548-88-8

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H12N2O2S/c19-13-8-4-7-12(9-13)15(20)18-16-17-14(10-21-16)11-5-2-1-3-6-11/h1-10,19H,(H,17,18,20)

InChI Key

ZDNGPAXXVMIUCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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